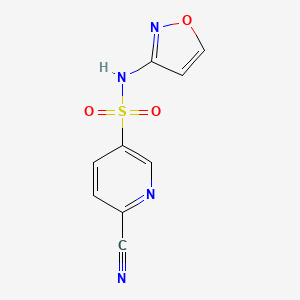

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C9H6N4O3S . It has an average mass of 250.234 Da and a monoisotopic mass of 250.016068 Da . The compound is part of the oxazole family, which is known for its wide spectrum of biological activities .

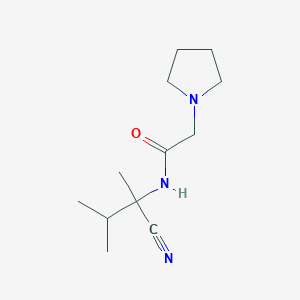

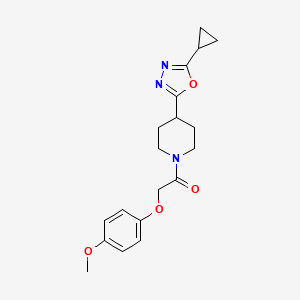

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an oxazole ring via a sulfonamide linkage . The pyridine ring carries a cyano group at the 6-position .Aplicaciones Científicas De Investigación

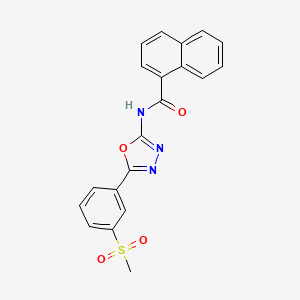

Antibacterial and Antifungal Applications

Research indicates that derivatives of sulfonamides, including structures related to 6-Cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed with significant antibacterial properties against various pathogens (Azab, Youssef, & El-Bordany, 2013). Similarly, derivatives incorporating the pyridine-3-sulfonamide scaffold have shown promising antifungal activity against strains like Candida albicans, highlighting their potential in treating infections related to compromised immune systems (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).

Insecticidal Activities

The sulfonamide group, often featured in compounds like this compound, has been incorporated into various heterocyclic frameworks to explore its insecticidal potential. Studies have reported the synthesis of sulfonamide-bearing thiazole derivatives demonstrating significant insecticidal effects against pests such as the cotton leafworm, Spodoptera littoralis. These findings underscore the role of sulfonamide derivatives in developing new, effective insecticides (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Anticancer Research

Sulfonamide derivatives, related to the chemical structure of this compound, have been investigated for their potential anticancer properties. For instance, the synthesis and evaluation of pyrenyl derivatives encapsulated in water-soluble metalla-cages, including sulfonamide functionalities, have demonstrated enhanced cytotoxicity against cancer cells, suggesting their utility in drug delivery systems aimed at cancer treatment (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Direcciones Futuras

The future directions for research on “6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the known biological activities of oxazole derivatives , this compound may hold promise for the development of new therapeutic agents.

Propiedades

IUPAC Name |

6-cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3S/c10-5-7-1-2-8(6-11-7)17(14,15)13-9-3-4-16-12-9/h1-4,6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMQFGQNEMGDJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=NOC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)